N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)12-15/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIUKNGNPMMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves several steps. One common method includes the reaction of 3-nitroaniline with 4-(2-ethoxyethoxy)benzoic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, contributing to its effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, pharmacological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Pharmacological Activity
- Electron-Withdrawing vs. In contrast, the ethoxyethoxy group in the target compound may improve solubility without significantly altering electronic properties. MS-275’s pyridinylmethoxycarbonyl group contributes to its HDAC selectivity and brain-region specificity, whereas the target compound’s ethoxyethoxy chain may limit blood-brain barrier penetration .
Heterocyclic vs. Alkoxy Chains :
Metabolic Stability and Tissue Selectivity
- Radioiodinated benzamides (e.g., compound 6 in ) with methoxy and acetamido substituents exhibit slow urinary excretion and high melanoma uptake. The target compound’s ethoxyethoxy group may similarly delay metabolic degradation, though its lack of iodination limits diagnostic utility .
Biological Activity
N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a compound of interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with proteins, potential therapeutic uses, and findings from relevant research studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: CHNO
- Molecular Weight: 300.358 g/mol
This structure includes an aminophenyl group, which is known to enhance biological interactions, and an ethoxyethoxy chain that may improve solubility and bioavailability.
This compound exhibits biological activity primarily through its interaction with specific protein targets. The compound can bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways, contributing to its effects in biological systems.
1. Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. Its ability to serve as a probe allows researchers to investigate complex biological processes involving protein dynamics.
2. Potential Therapeutic Uses
Research indicates that this compound may have applications in drug development, particularly as a lead compound for creating new pharmaceuticals targeting various diseases. Its structural similarity to other bioactive benzamides suggests potential efficacy in treating conditions such as cancer or viral infections.
Case Study 1: Antiviral Activity
A study focusing on related compounds demonstrated that certain benzamide derivatives exhibited significant antiviral properties against Ebola virus and Marburg virus. These findings suggest that this compound could be explored for similar antiviral applications due to its structural characteristics .
| Compound | EC50 (μM) | Target Virus |
|---|---|---|
| CBS1118 | <10 | Ebola |
| CBS1118 | <10 | Marburg |
Case Study 2: Antitumor Activity
Another study highlighted the potential of benzamide derivatives in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. The findings suggest that modifications in the benzamide structure can enhance selectivity and potency against specific HDACs, indicating that this compound could be optimized for similar antitumor effects .
| HDAC Enzyme | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
